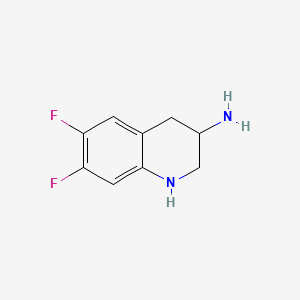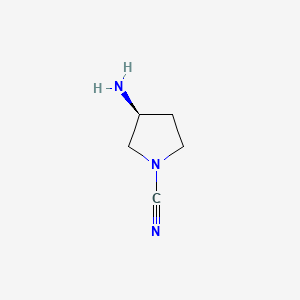
(S)-3-Aminopyrrolidine-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Aminopyrrolidine-1-carbonitrile is a chiral organic compound with the molecular formula C5H9N3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle The compound is characterized by the presence of an amino group at the third position and a nitrile group at the first position of the pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Aminopyrrolidine-1-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine-3-carboxylic acid.
Amidation: The carboxylic acid group is converted to an amide using reagents like thionyl chloride (SOCl2) and ammonia (NH3).
Reduction: The amide is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Nitrile Formation: Finally, the amine is converted to the nitrile using reagents like cyanogen bromide (BrCN) under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions: (S)-3-Aminopyrrolidine-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides, ureas, and carbamates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Acyl chlorides, isocyanates, chloroformates
Major Products:
Oxidation: Oximes, nitrile oxides
Reduction: Primary amines
Substitution: Amides, ureas, carbamates
科学的研究の応用
(S)-3-Aminopyrrolidine-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of fine chemicals.
作用機序
The mechanism of action of (S)-3-Aminopyrrolidine-1-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the nitrile group can participate in coordination with metal ions or other electrophilic centers. These interactions can modulate the activity of biological pathways, leading to potential therapeutic effects.
類似化合物との比較
®-3-Aminopyrrolidine-1-carbonitrile: The enantiomer of (S)-3-Aminopyrrolidine-1-carbonitrile with similar chemical properties but different biological activity.
3-Aminopyrrolidine: Lacks the nitrile group, resulting in different reactivity and applications.
Pyrrolidine-3-carbonitrile:
Uniqueness: this compound is unique due to its chiral nature and the presence of both amino and nitrile functional groups
特性
分子式 |
C5H9N3 |
|---|---|
分子量 |
111.15 g/mol |
IUPAC名 |
(3S)-3-aminopyrrolidine-1-carbonitrile |
InChI |
InChI=1S/C5H9N3/c6-4-8-2-1-5(7)3-8/h5H,1-3,7H2/t5-/m0/s1 |
InChIキー |
VASXPKVYBSLRAB-YFKPBYRVSA-N |
異性体SMILES |
C1CN(C[C@H]1N)C#N |
正規SMILES |
C1CN(CC1N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






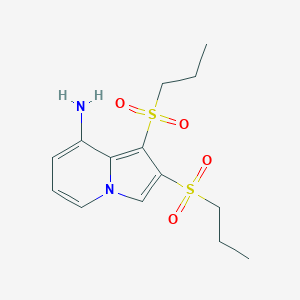
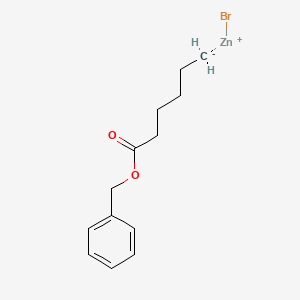
![N-(butan-2-yl)-2-[(cyanomethyl)sulfanyl]benzamide](/img/structure/B14894112.png)
![5-Chlorobenzo[i]phenanthridine](/img/structure/B14894113.png)
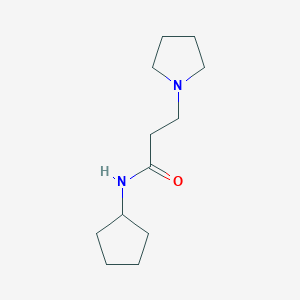

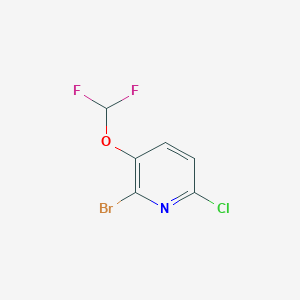
![tert-Butyl 4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B14894151.png)
![3-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoic acid](/img/structure/B14894152.png)
